4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl-

Description

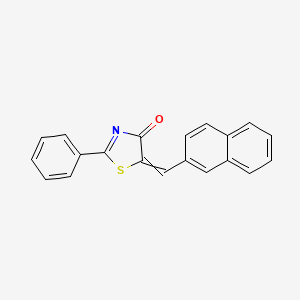

4(5H)-Thiazolone derivatives are a class of heterocyclic compounds characterized by a five-membered thiazole ring fused with a ketone group at the 4-position. The compound 4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- features a naphthalene moiety at the C5 position (via a methylene bridge) and a phenyl group at the C2 position (Figure 1). This structural configuration confers unique electronic and steric properties, making it a candidate for anticancer applications. The naphthalene group enhances aromatic stacking interactions with biological targets, while the phenyl group at C2 modulates solubility and binding affinity .

Properties

CAS No. |

830342-11-5 |

|---|---|

Molecular Formula |

C20H13NOS |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

5-(naphthalen-2-ylmethylidene)-2-phenyl-1,3-thiazol-4-one |

InChI |

InChI=1S/C20H13NOS/c22-19-18(23-20(21-19)16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H |

InChI Key |

XASVKZMZIKLRQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC4=CC=CC=C4C=C3)S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- typically involves the condensation of 2-naphthaldehyde with thiazolone derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazolone derivatives.

Scientific Research Applications

4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Anticancer Mechanisms

- MMPT : Induces apoptosis via JNK activation and caspase-3 cleavage, independent of P-glycoprotein, making it effective against multidrug-resistant cancers .

- DBPT: Activates c-Jun N-terminal kinase (JNK1), triggering mitochondrial apoptosis pathways in colon cancer cells. Notably, it spares normal fibroblasts at IC50 values toxic to cancer cells .

- 5-(2-Naphthalenylmethylene)-2-phenyl-4(5H)-thiazolone : Preliminary studies suggest tubulin polymerization inhibition, similar to combretastatin analogs, due to the bulky naphthalene group enhancing hydrophobic interactions .

Selectivity and Toxicity

Overcoming Multidrug Resistance (MDR)

- MMPT and DBPT bypass P-glycoprotein efflux mechanisms, a critical advantage over doxorubicin and paclitaxel .

- The nitro group in Compound 8a () enhances DNA intercalation but increases cytotoxicity risks .

Key Research Findings

Structure-Activity Relationships (SAR)

- C5 Position : Bulky, planar substituents (e.g., naphthalene, benzylidene) enhance tubulin binding but may reduce bioavailability. Electron-donating groups (e.g., dihydroxy in DBPT) improve solubility and JNK activation .

- C2 Position: Phenylamino (MMPT) vs. phenylimino (DBPT) alters hydrogen-bonding capacity, affecting caspase activation .

Clinical Potential and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.